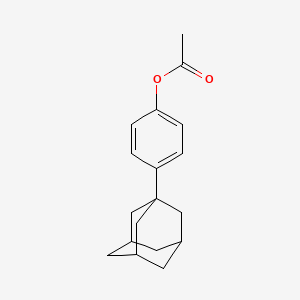

4-(1-Adamantyl)phenyl acetate

Beschreibung

Contextual Significance of Adamantyl Moieties in Organic Synthesis

Adamantane (B196018), with its formula C₁₀H₁₆, is the simplest diamondoid—a molecule whose carbon atom arrangement mimics that of a diamond crystal lattice. wikipedia.org This structure, composed of three fused cyclohexane (B81311) rings in a strain-free chair conformation, imparts a range of valuable properties to molecules that contain it. wikipedia.orgontosight.ai

In the realm of medicinal chemistry and organic synthesis, the adamantane group is prized for several key characteristics:

Lipophilicity: The bulky, all-carbon adamantane cage is highly lipophilic (fat-soluble). researchgate.net Incorporating this moiety into a parent molecule significantly increases its lipophilicity, which can alter its ability to cross biological membranes and modulate its therapeutic efficacy. researchgate.netacs.org

Rigidity and Steric Hindrance: The adamantane scaffold is exceptionally rigid. nih.gov This rigidity can be used to create a fixed orientation for other functional groups within a molecule, providing a stable scaffold for designing drugs that fit precisely into the binding sites of biological targets like enzymes or receptors. nih.gov Its bulk also provides steric shielding, which can protect other parts of the molecule from metabolic degradation, thereby increasing the drug's half-life.

Pharmacological Activity: The discovery of the antiviral activity of amantadine (B194251) (1-aminoadamantane hydrochloride) in 1963 marked the birth of adamantane's role in medicinal chemistry. acs.org Since then, numerous adamantane derivatives have been developed and approved for a wide range of clinical uses, including antiviral agents (rimantadine), treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease (memantine), and antidiabetic drugs (saxagliptin and vildagliptin). nih.gov

The synthesis of adamantane itself was a challenge, first achieved by Prelog in 1941 with a very low yield. wikipedia.org However, a more practical Lewis-acid-catalyzed rearrangement method developed in 1957 made adamantane and its derivatives readily accessible, paving the way for their widespread use in research and industry. wikipedia.orgacs.org

Foundational Aspects of Phenyl Acetate (B1210297) Chemistry and its Relevance in Chemical Research

Phenyl acetate is the ester formed from the formal condensation of phenol (B47542) and acetic acid. wikipedia.orgnih.gov It serves as a fundamental structure in organic chemistry, and its derivatives are a subject of ongoing research.

Key aspects of phenyl acetate chemistry include:

Synthesis and Reactions: Phenyl acetate can be produced by reacting phenol with acetylating agents like acetic anhydride (B1165640) or acetyl chloride. wikipedia.org A common reaction is saponification, where heating with a strong base (like sodium hydroxide) cleaves the ester bond to produce phenol and an acetate salt. wikipedia.org

Protecting Group: The acetate group can function as a protecting group for the hydroxyl group of phenols in multi-step organic syntheses. It is relatively stable but can be removed under specific conditions, allowing the hydroxyl group to be revealed when needed for a subsequent reaction.

Bioactivity of Derivatives: Phenyl acetate itself is a metabolite of phenylalanine and has been studied for its potential biological activities. targetmol.com Furthermore, modifying the phenyl acetate scaffold has led to the development of compounds with diverse pharmacological properties. For instance, various substituted phenyl acetate derivatives have been synthesized and investigated as potential hypnotic agents, with some showing affinity for GABAA and NMDA receptors. nih.govplos.org This highlights the phenyl acetate structure as a valuable template for creating new bioactive molecules. nih.govresearchgate.net

The combination of the bulky, lipophilic adamantyl group with the chemically versatile phenyl acetate moiety in 4-(1-Adamantyl)phenyl acetate suggests a compound with unique physicochemical properties, likely synthesized as an intermediate for more complex molecules or for investigation in materials science or medicinal chemistry.

Properties and Synthesis of this compound

While extensive research focusing solely on this compound is not widely published, its chemical properties can be inferred from its structure, and its synthesis can be achieved through established chemical reactions.

A likely synthetic route to this compound involves a two-step process. The first step is the Friedel-Crafts alkylation of phenol with an adamantyl source (like 1-bromoadamantane (B121549) or 1-adamantanol) to form 4-(1-adamantyl)phenol (B49145). The second step is the esterification of the resulting phenol. This involves reacting 4-(1-adamantyl)phenol with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base or catalyst, to yield the final product.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂O₂ |

| Molecular Weight | 270.37 g/mol |

| Appearance | Inferred to be a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents and poorly soluble in water |

Research on analogous structures provides insight into the chemistry of adamantyl-phenyl compounds. For example, the synthesis of related compounds like 4-[4-(1-adamantyl)-phenylthio]-butyric acid ethyl ester has been documented, demonstrating the reactivity of adamantyl-substituted benzene (B151609) rings. prepchem.com Similarly, studies on the synthesis of 4-(1-adamantyl)-1-naphthol show the successful attachment of the adamantyl group to aromatic ring systems. sfu-kras.ru

The compound N-[4-(1-Adamantyl)phenyl]acetamide is a structural analog where the ester linkage is replaced by an amide linkage. arctomsci.com The existence and availability of such closely related compounds underscore the chemical feasibility and interest in molecules combining the adamantyl and substituted phenyl motifs.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-(1-adamantyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-12(19)20-17-4-2-16(3-5-17)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCROJYJJMBGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296810 | |

| Record name | 4-(1-Adamantyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63013-56-9 | |

| Record name | Phenol, 4-tricyclo[3.3.1.13,7]dec-1-yl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63013-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 111652 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063013569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC111652 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1-Adamantyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1 Adamantyl Phenyl Acetate

Direct Esterification and Transesterification Approaches

The most straightforward method for the synthesis of 4-(1-adamantyl)phenyl acetate (B1210297) is the direct esterification of 4-(1-adamantyl)phenol (B49145). nih.govchemicalbook.comtcichemicals.com This reaction typically involves the treatment of 4-(1-adamantyl)phenol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base or an acid catalyst. The base neutralizes the acidic byproduct, while an acid catalyst protonates the carbonyl group of the acetylating agent, rendering it more susceptible to nucleophilic attack by the phenolic oxygen. researchgate.net

Alternatively, transesterification offers another pathway. While less common for this specific compound, this method would involve the reaction of 4-(1-adamantyl)phenol with an acetate ester, such as ethyl acetate, in the presence of a suitable catalyst.

The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials. Direct esterification with acetic anhydride is often preferred for its efficiency and the volatility of the acetic acid byproduct, which simplifies purification.

Palladium-Catalyzed Cross-Coupling Reactions for Adamantyl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, including the adamantyl-aryl bond, which is a key structural feature of the target molecule's precursors. acs.orgnih.gov These methods offer a versatile approach to constructing the core structure, which can then be further functionalized to yield 4-(1-adamantyl)phenyl acetate.

Suzuki-Miyaura Coupling Strategies Utilizing Adamantyl Halides and Aryl Boronic Acids

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides. libretexts.orgnih.govyoutube.com In the context of synthesizing precursors for this compound, this would typically involve the coupling of an adamantyl halide (e.g., 1-bromoadamantane) with a suitably substituted aryl boronic acid (e.g., 4-hydroxyphenylboronic acid or 4-methoxyphenylboronic acid). frontiersin.orgnih.gov

The general catalytic cycle involves the oxidative addition of the adamantyl halide to a palladium(0) complex, followed by transmetalation with the aryl boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Table 1: Key Parameters in Suzuki-Miyaura Coupling for Adamantyl-Aryl Bond Formation

| Parameter | Description | Common Examples |

| Palladium Catalyst | The source of the active palladium species. | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | Stabilizes the palladium center and influences reactivity and selectivity. | Triphenylphosphine (PPh₃), Xantphos, SPhos |

| Base | Activates the organoboron species for transmetalation. | K₂CO₃, Cs₂CO₃, NaOH |

| Solvent | Affects solubility of reactants and catalyst, and can influence reaction rate. | Toluene, Dioxane, THF, Water mixtures |

Exploration of Other Transition Metal-Catalyzed Coupling Methods for Related Structures (e.g., Negishi-type, Heck-type)

Beyond the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions have been explored for the formation of adamantyl-aryl bonds in related structures.

Negishi-type Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgyoutube.com For the synthesis of adamantyl-arenes, this would entail the reaction of an adamantylzinc halide with an aryl halide. nih.govorganic-chemistry.orgnih.gov The organozinc reagents are typically prepared from the corresponding adamantyl halide. While highly effective, the moisture sensitivity of organozinc reagents requires anhydrous reaction conditions. wikipedia.org

Heck-type Reactions: The Heck reaction, or Mizoroki-Heck reaction, typically involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orglibretexts.orgwikipedia.org While not a direct method for coupling an adamantyl group to an aryl ring, variations of the Heck reaction can be used to introduce adamantyl-containing fragments to aromatic systems or to functionalize adamantane (B196018) itself. nih.govnih.gov For instance, an intramolecular Heck reaction could be envisioned to form a cyclic structure incorporating an adamantyl group and an aryl ring.

Precursor Synthesis and Strategic Functionalization Pathways

The synthesis of this compound often relies on the preparation and subsequent functionalization of key precursors.

Synthesis of 4-(1-Adamantyl)benzoic Acid and its Derivatives

4-(1-Adamantyl)benzoic acid is a valuable intermediate that can be converted to 4-(1-adamantyl)phenol, the direct precursor for esterification. The synthesis of adamantane carboxylic acids can be achieved through various methods, including the Koch-Haaf reaction, where adamantane is carboxylated using formic acid and sulfuric acid. orgsyn.org

Another approach involves the Friedel-Crafts acylation of an adamantyl-substituted benzene (B151609) derivative, followed by oxidation of the resulting ketone. For example, 1-phenyladamantane (B241783) could be acylated, and the resulting acetophenone (B1666503) derivative oxidized to the corresponding benzoic acid.

Once obtained, 4-(1-adamantyl)benzoic acid can be converted to the corresponding phenol (B47542) through a Baeyer-Villiger oxidation of a ketone derived from it, followed by hydrolysis, or via a Curtius, Hofmann, or Schmidt rearrangement of a carboxylic acid derivative to an aniline, which can then be converted to the phenol via a diazonium salt. The synthesis of related adamantane-containing benzoic acid derivatives has been reported in the literature. mdpi.commdpi.com

Generation of 4-(1-Adamantyl)benzaldehyde as a Key Synthetic Intermediate

4-(1-Adamantyl)benzaldehyde serves as another important precursor. Its synthesis can be accomplished through the formylation of 1-phenyladamantane using methods like the Vilsmeier-Haack or Gattermann-Koch reactions. Alternatively, it can be prepared by the partial reduction of 4-(1-adamantyl)benzoyl chloride or the oxidation of 4-(1-adamantyl)benzyl alcohol. The synthesis of related benzaldehyde (B42025) derivatives has been explored in various studies. whiterose.ac.uk

Once formed, 4-(1-adamantyl)benzaldehyde can be converted to 4-(1-adamantyl)phenol via a Dakin reaction, which involves the oxidation of the aldehyde with hydrogen peroxide in a basic medium. This phenol can then be acetylated to yield the final product. The aldehyde also serves as a versatile handle for other transformations, contributing to the synthesis of a variety of adamantyl-containing compounds. rsc.org

Bromination of Adamantane and Corresponding Aryl Precursors

The introduction of a bromine atom onto the adamantane core or an associated aryl group is a critical step in several synthetic routes towards this compound. The tertiary bridgehead positions of adamantane are particularly susceptible to electrophilic substitution.

The direct bromination of adamantane using liquid bromine has been shown to selectively produce 1-bromoadamantane (B121549). wikipedia.orgrsc.org This organobromine compound, a colorless solid with the formula (CH₂)₆(CH)₃CBr, serves as a valuable precursor. wikipedia.org Research indicates that the noncatalytic halogenation of adamantane with bromine follows a cluster mechanism, being first order in adamantane and approximately seventh order in bromine. rsc.org 1-Bromoadamantane can subsequently react with phenol to yield 4-(1-adamantyl)phenol, the direct precursor to this compound. wikipedia.orgontosight.ai

Alternative strategies involve the bromination of the aryl precursor. One patented method describes the preparation of 2-(1-adamantyl)-4-bromophenol (B123311). google.com This process involves reacting 1-acetoxyadamantane with 4-bromophenol (B116583) in n-heptane, catalyzed by concentrated sulfuric acid. google.com Another approach to synthesizing brominated aryl precursors involves the reaction of 1-adamantanol (B105290) with 4-bromoanisole (B123540) in the presence of sulfuric acid and acetic anhydride. google.com

The table below summarizes a reaction for preparing a brominated aryl precursor.

| Reactants | Catalyst | Solvent | Product | Yield | Melting Point | Purity | Reference |

| 1-Adamantane acid, p-Bromophenol | H type Amberjet252 strongly acidic ion-exchange resin | Glacial Acetic Acid | 2-(1-Adamantyl)-4-bromophenol | 98% | 147-148 °C | 99.3% (HPLC) | google.com |

Development of Novel Synthetic Routes and Process Optimizations

The development of new synthetic methods for this compound and its precursors focuses on improving efficiency, yield, and environmental safety. A key area of optimization involves the catalysis of the alkylation and acylation steps.

A significant advancement is the use of solid acid catalysts, such as H-type strongly acidic ion-exchange resins, to replace traditional mineral acids like sulfuric acid. google.com In the synthesis of 2-(1-adamantyl)-4-bromophenol from 4-bromophenol and 1-adamantane acid, this method offers high selectivity. google.com A notable feature of this process is the conversion of the water byproduct into acetic acid by adding acetic anhydride, allowing for the recycling of the solvent and catalyst, which contributes to a zero-discharge process. google.com

The table below presents data from several experiments optimizing this reaction.

Another innovative approach involves the reaction of 1-acyloxyadamantane with a receptor compound in an aliphatic solvent using concentrated sulfuric acid at ambient temperature. google.com This process is versatile, allowing for the use of various 1-acyloxyadamantanes, such as 1-formyloxyadamantane and 1-acetoxyadamantane. google.com

Chemical Transformations and Reaction Mechanisms of 4 1 Adamantyl Phenyl Acetate

Photochemical Reactions of Phenyl Esters

Phenyl esters, including 4-(1-adamantyl)phenyl acetate (B1210297), undergo characteristic transformations when exposed to ultraviolet (UV) light. These reactions are pivotal in synthetic chemistry and can also explain the photodegradation of certain materials. wikipedia.orgbarbatti.org

The Photo-Fries rearrangement is a significant photochemical reaction of phenyl esters that converts them into hydroxy aryl ketones upon UV irradiation, proceeding without a catalyst. wikipedia.orgsigmaaldrich.com This intramolecular rearrangement involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted products. wikipedia.org For 4-(1-adamantyl)phenyl acetate, the bulky adamantyl group at the para position sterically hinders the migration of the acetyl group to that site. Consequently, the rearrangement is expected to predominantly yield the ortho-hydroxyacetophenone derivative.

The mechanism of the Photo-Fries rearrangement is understood to proceed through a radical pathway. wikipedia.org The process is initiated by the absorption of UV light, leading to the homolytic cleavage of the ester's C-O bond. This cleavage occurs from an excited electronic state of the molecule. barbatti.org

A three-state model provides a detailed picture of the electronic transitions involved. The reaction is controlled by three key electronic states:

A ππ* state that initially absorbs the UV radiation.

A pre-dissociative nπ* state which facilitates the energy transfer to the dissociative region.

A πσ* state along which the actual bond dissociation takes place. barbatti.org

The efficiency of the Photo-Fries rearrangement is influenced by the energetic balance between the ππ* and nπ* states. barbatti.org

The primary photochemical event in the Photo-Fries rearrangement is the homolytic cleavage of the ester bond, which generates a radical pair within a solvent cage: a phenoxy radical and an acyl radical. deepdyve.com In the case of this compound, this would be the 4-(1-adamantyl)phenoxy radical and the acetyl radical.

Once formed, these radical intermediates can undergo several competing reactions:

Recombination: The radical pair can recombine at the ortho or para positions of the phenoxy radical, leading to the formation of ortho- and para-hydroxyacetophenones, respectively. This is the main pathway of the Photo-Fries rearrangement. wikipedia.orgdeepdyve.com The relative rates of recombination at these positions are influenced by the odd π electron densities of the phenoxy radical. deepdyve.com

Hydrogen Abstraction: The phenoxy radical can abstract a hydrogen atom from the solvent or another molecule to form 4-(1-adamantyl)phenol (B49145).

Decarbonylation: The acyl radical can lose a molecule of carbon monoxide.

Studies on phenyl acetate have shown that the quantum yields for the formation of ortho- and para-hydroxyacetophenones and phenol (B47542) are significant, indicating the importance of these radical pathways. deepdyve.com

Decarbonylation is a potential subsequent reaction of the acyl radical formed during the photolysis of phenyl esters. The acetyl radical (CH₃CO•) can decompose to a methyl radical (CH₃•) and carbon monoxide (CO). This process can compete with the recombination reactions of the Photo-Fries rearrangement.

While the Photo-Fries rearrangement is a prominent reaction, other photochemical processes involving decarbonylation can occur. For instance, the photodecarboxylative benzylation of phthalimides with phenylacetic acids proceeds via electron transfer and subsequent decarboxylation. nih.gov Palladium-catalyzed decarbonylative borylation of benzylic carboxylic acids also highlights a synthetic application of decarbonylation. acs.org

Electrophilic Aromatic Substitution on the Phenyl Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class in organic chemistry where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The existing substituents—the adamantyl group and the acetate group—play a crucial role in directing the incoming electrophile and influencing the reaction rate.

Substituents on a benzene ring direct incoming electrophiles to specific positions (ortho, meta, or para). wikipedia.org This regioselectivity is governed by the electronic properties of the substituent.

Activating Groups: Electron-donating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups are typically ortho-, para-directors. libretexts.org Alkyl groups, like the adamantyl group, are considered weakly activating and ortho-, para-directing due to inductive effects. youtube.com

Deactivating Groups: Electron-withdrawing groups decrease the ring's electron density, making it less reactive. These are generally meta-directors. libretexts.org The acetate group (-OCOCH₃) is a deactivating group.

In this compound, the adamantyl group is at the para position relative to the acetate group. The directing effects of both groups must be considered. The adamantyl group directs incoming electrophiles to the ortho and para positions relative to itself. Since the para position is already occupied by the acetate group, it would direct substitution to the positions ortho to the adamantyl group (positions 2 and 6). The acetate group, being a deactivating ortho-, para-director, would direct incoming electrophiles to the positions ortho and para to it. The para position is blocked by the adamantyl group, so it would direct to the positions meta to the adamantyl group (positions 3 and 5).

When an activating and a deactivating group are present, the activating group's directing effect generally dominates. youtube.com Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions ortho to the activating adamantyl group.

Both steric and electronic effects influence the outcome of electrophilic aromatic substitution reactions. youtube.com

The table below summarizes the expected directing effects of the substituents in this compound.

| Substituent | Position | Electronic Effect | Directing Influence | Steric Effect |

| 1-Adamantyl | 4 | Activating (Inductive) | Ortho, Para | High |

| Acetate | 1 | Deactivating | Ortho, Para | Moderate |

Hydrolysis and Transesterification Reactivity of the Acetate Moiety

The ester linkage in this compound is susceptible to cleavage through hydrolysis and transesterification reactions, yielding the corresponding phenol, 4-(1-adamantyl)phenol, or new ester derivatives. These transformations can be achieved under various conditions, including acidic, basic, and enzymatic catalysis.

The hydrolysis of phenyl acetates, the parent class of compounds, has been extensively studied and serves as a valuable model for understanding the reactivity of this compound. The reaction involves the nucleophilic attack of water on the carbonyl carbon of the acetate group, leading to the formation of a tetrahedral intermediate, which then collapses to release acetic acid and the corresponding phenol.

Base-Catalyzed Hydrolysis:

Base-catalyzed hydrolysis, or saponification, is a common and efficient method for cleaving the ester bond. rsc.org The reaction is typically carried out using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. rsc.org The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. The rate of base-catalyzed hydrolysis is generally first-order with respect to both the ester and the hydroxide ion concentration. stanford.eduresearchgate.net The presence of the bulky adamantyl group on the para position of the phenyl ring is not expected to significantly hinder the approach of the hydroxide ion to the ester functionality.

The general mechanism for the base-catalyzed hydrolysis of this compound is as follows:

Nucleophilic attack of the hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Departure of the 4-(1-adamantyl)phenoxide leaving group.

Protonation of the phenoxide by the solvent to yield 4-(1-adamantyl)phenol.

Acid-Catalyzed Hydrolysis:

Acid-catalyzed hydrolysis proceeds via a different mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon.

The key steps in the acid-catalyzed hydrolysis are:

Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺).

Nucleophilic attack by a water molecule.

Proton transfer from the attacking water molecule to one of the hydroxyl groups.

Elimination of a molecule of 4-(1-adamantyl)phenol.

Deprotonation of the resulting protonated acetic acid.

Studies on the hydrolysis of phenyl acetate have shown a pH-rate profile where the reaction is slow at neutral pH and increases in rate at both acidic and basic pH. researchgate.net

Enzymatic Hydrolysis:

Certain enzymes, such as esterases and lipases, can catalyze the hydrolysis of phenyl acetates with high specificity and efficiency under mild conditions. nih.gov For instance, human serum albumin has been shown to exhibit pseudo-enzymatic activity in the hydrolysis of 4-nitrophenyl acetate. nih.gov While specific studies on the enzymatic hydrolysis of this compound are not prevalent in the literature, it is plausible that enzymes with appropriate active site geometries could accommodate the bulky adamantyl group and effect hydrolysis.

Transesterification:

Transesterification involves the reaction of this compound with an alcohol in the presence of an acid or base catalyst to form a new ester and 4-(1-adamantyl)phenol. This reaction is an equilibrium process, and the equilibrium can be shifted towards the product side by using a large excess of the reactant alcohol or by removing one of the products.

The mechanism of transesterification is analogous to that of hydrolysis, with the alcohol acting as the nucleophile instead of water. Both acid-catalyzed and base-catalyzed methods can be employed.

| Reaction Type | Reagents and Conditions | Product(s) |

| Base-Catalyzed Hydrolysis | NaOH or KOH, H₂O/alcohol, heat | 4-(1-Adamantyl)phenol, Acetate salt |

| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl, H₂O, heat | 4-(1-Adamantyl)phenol, Acetic acid |

| Transesterification | Alcohol (e.g., Methanol, Ethanol), Acid or Base catalyst, heat | New 4-(1-adamantyl)phenyl ether, 4-(1-Adamantyl)phenol |

Directed Derivatization at the Acetate Moiety and Adamantyl Core

Beyond the reactions of the acetate group, the this compound molecule offers two key sites for further derivatization: the acetate moiety itself and the adamantane (B196018) core.

Derivatization at the Acetate Moiety:

The primary transformation at the acetate moiety, following its hydrolysis to the corresponding phenol, is the conversion of the hydroxyl group into other functional groups. The resulting 4-(1-adamantyl)phenol is a versatile intermediate for the synthesis of a wide range of derivatives. For example, the phenolic hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively.

Directed Derivatization of the Adamantyl Core:

The adamantane cage is known for its unique reactivity, particularly at its tertiary (bridgehead) and secondary (bridge) carbon atoms. wikipedia.org Functionalization of the adamantyl core in this compound or its derivatives can lead to novel compounds with tailored properties.

Palladium-Catalyzed Functionalization:

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-H functionalization of adamantane derivatives. nih.govdoaj.org These reactions often employ a directing group to achieve site-selectivity. While the phenylacetate (B1230308) group itself is not a strong directing group, derivatives of 4-(1-adamantyl)phenol can be synthesized with appropriate directing groups to guide the palladium catalyst to specific C-H bonds on the adamantane core. This allows for the introduction of various substituents, such as aryl, alkyl, and amino groups. nih.gov

Radical Functionalization:

Free radical reactions provide another avenue for the direct functionalization of the adamantane core. nih.govrsc.org The tertiary C-H bonds of the adamantane cage are particularly susceptible to hydrogen atom abstraction to form a stable tertiary adamantyl radical. This radical can then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. Methods such as photoredox catalysis can be employed to generate the adamantyl radical under mild conditions, allowing for a high degree of functional group tolerance. acs.org This approach has been used for the alkylation and acylation of adamantane. nih.gov

| Derivatization Site | Reaction Type | Key Features | Potential Products |

| Acetate Moiety (via Phenol) | Alkylation, Acylation | Conversion of the hydroxyl group to ethers and esters. | 4-(1-Adamantyl)alkoxybenzenes, 4-(1-Adamantyl)phenyl esters |

| Adamantyl Core | Palladium-Catalyzed C-H Functionalization | Site-selective introduction of substituents using directing groups. | Arylated, alkylated, or aminated adamantane derivatives. |

| Adamantyl Core | Radical C-H Functionalization | Formation of a stable tertiary adamantyl radical for subsequent reactions. | Alkylated, acylated, or otherwise functionalized adamantane cores. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict with high accuracy the three-dimensional arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry and vibrational frequencies of molecules. For 4-(1-adamantyl)phenyl acetate (B1210297), DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can predict the bond lengths, bond angles, and dihedral angles of the molecule in its ground state researchgate.net.

The bulky adamantyl group, with its rigid cage-like structure, is expected to have C-C bond lengths and angles consistent with other adamantane (B196018) derivatives. The phenyl ring will exhibit typical aromatic C-C bond lengths, though slight variations may occur due to the substitution pattern. The geometry of the acetate group, particularly the C=O and C-O bond lengths and the planarity of the ester functional group, can also be precisely calculated. A study on phenyl benzoate (B1203000) using DFT showed good agreement between theoretical and experimental geometric data researchgate.net.

Vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies, one can assign the observed spectral bands to specific vibrational modes of the molecule. For 4-(1-adamantyl)phenyl acetate, characteristic vibrational modes would include the C-H stretching of the adamantyl and phenyl groups, the C=O stretching of the acetate group, and various bending and torsional modes. For instance, in a study of a substituted phenyl acetate, DFT calculations were instrumental in assigning the vibrational spectra christuniversity.in.

Table 1: Illustrative Calculated Structural Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value |

| Adamantyl C-C bond length | ~1.54 Å |

| Phenyl C-C bond length | ~1.40 Å |

| C=O bond length | ~1.21 Å |

| C-O (ester) bond length | ~1.36 Å |

| Phenyl-C(adamantyl) bond length | ~1.52 Å |

| O-C(phenyl) bond length | ~1.41 Å |

Note: These are representative values based on calculations of similar functional groups and may vary in the actual molecule.

Time-Dependent Density Functional Theory (TDDFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, TDDFT can help in understanding the photophysical properties of this compound. A study on the fluorescence spectra of exciplexes with aromatic hydrocarbons highlights the utility of TDDFT in modeling excited-state structures and spectra researchgate.net.

The electronic transitions in this compound are expected to be primarily of π-π* character, localized on the phenyl ring. The adamantyl group, being a saturated hydrocarbon, does not have low-energy electronic transitions but can influence the electronic properties of the phenyl ring through inductive effects. The acetate group can also modulate the electronic structure. TDDFT calculations would provide the excitation energies and oscillator strengths for the lowest-lying singlet excited states, which correspond to the absorption bands in the UV-Vis spectrum.

For molecules where the description of excited states requires more than a single electronic configuration, Multi-Reference Perturbation Theory (MRPT) methods, such as CASPT2 or NEVPT2, are employed. While TDDFT is often sufficient for many organic molecules, MRPT becomes necessary when there is significant mixing of electronic states or when describing photochemical processes involving conical intersections.

For a molecule like this compound, the application of MRPT would be warranted if there is evidence of complex photophysics, such as strong charge-transfer states or low-lying doubly excited states that are poorly described by TDDFT. Without specific experimental indications of such complexity, TDDFT is generally the method of choice for initial excited-state characterization due to its lower computational cost.

Analysis of Molecular Orbitals (HOMO-LUMO) and Descriptors of Chemical Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich adamantyl-phenyl moiety, while the LUMO is likely to be centered on the phenyl acetate part, specifically the π* orbitals of the benzene (B151609) ring and the carbonyl group. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations can provide detailed visualizations of these orbitals and their energies ajchem-a.com. Studies on related aromatic compounds have shown that substituent groups significantly influence the HOMO and LUMO energy levels researchgate.netbeilstein-journals.orgunl.edubeilstein-journals.org.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity towards electrophiles and nucleophiles.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for this compound

| Descriptor | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are estimations based on data for analogous aromatic esters and can vary depending on the level of theory and basis set used.

Investigation of Intramolecular Charge Transfer Phenomena

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. In this compound, the adamantyl-phenyl group can act as an electron donor, while the acetate group has electron-withdrawing characteristics. This donor-acceptor structure suggests the possibility of ICT upon photoexcitation.

Computational methods, particularly TDDFT, can be used to investigate ICT by analyzing the character of the excited states. By examining the molecular orbitals involved in the electronic transitions, one can determine the extent of charge redistribution. A significant change in the dipole moment between the ground and excited states is also a strong indicator of ICT. The study of D-A-D chromophores provides a framework for how such phenomena can be computationally explored beilstein-journals.org.

Computational Studies of Intermolecular Interactions and Crystal Packing Effects

The way molecules interact with each other in the solid state determines the crystal structure and macroscopic properties of the material. For this compound, the bulky and non-polar adamantyl group is expected to play a significant role in the crystal packing through van der Waals interactions and C-H···π interactions.

Characterization of Weak Hydrogen Bonds (e.g., C-H…O, C-H…π)

Weak hydrogen bonds, such as C-H…O and C-H…π interactions, play a crucial role in determining the three-dimensional structure and packing of organic molecules. In the context of adamantane-containing compounds, these interactions are prevalent. The bulky, saturated adamantyl cage provides numerous C-H donors, while the phenyl and acetate groups offer potential oxygen and π-system acceptors.

Studies on related adamantane structures reveal the significance of these weak forces. For instance, in adamantane-linked 1,2,4-triazole (B32235) N-Mannich bases, C-H…O hydrogen bonds are identified as key contributors to the formation of the solid-state structure. nih.gov The interaction between a hydrogen atom and an oxygen atom can be quite short, indicating a significant attractive force. nih.gov While individually weak, the cumulative effect of multiple C-H…O and C-H…π interactions can be substantial, influencing crystal packing and molecular conformation. nih.govrsc.org The strength of these bonds can be comparable to, and sometimes even stronger than, conventional N-H…O hydrogen bonds within certain protein structures. rsc.org

Role of Noncovalent Interactions in Solid-State Molecular Assembly

The solid-state architecture of this compound is dictated by a complex interplay of noncovalent interactions. These forces, including van der Waals forces, dipole-dipole interactions, and weak hydrogen bonds, govern how individual molecules arrange themselves into a crystalline lattice.

The adamantane moiety is a key player in directing the solid-state assembly. Its rigid and lipophilic nature promotes strong van der Waals contacts. In similar structures, such as adamantane-based bis- and tris-catechols, hydrogen bonds formed by hydroxyl groups are essential in creating unique, higher-order structures like helical chains and layered networks. researchgate.net The interplay between different types of noncovalent interactions, such as π–π stacking and C–H⋯F–C interactions, has been shown to drive the formation of one-dimensional supramolecular chains in other complex organic molecules. nih.gov

The study of noncovalent interactions is critical for understanding and predicting the crystal structures of organic compounds. researchgate.net Hirshfeld surface analysis is a computational tool often employed to visualize and quantify these intermolecular contacts, providing a detailed picture of the forces at play in the solid state. mdpi.com

Conformation Analysis and Exploration of Energy Landscapes

The conformational flexibility of this compound arises from the rotation around the single bonds connecting the adamantyl, phenyl, and acetate groups. Computational methods, such as Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule and identify its most stable conformations.

In related adamantane derivatives, the adamantyl group typically maintains a rigid chair conformation. acs.org However, the relative orientations of the phenyl and acetate substituents can vary. For example, in analogous structures, the bond connecting the adamantane and phenyl moieties can exhibit different lengths and angles, leading to distinct molecular conformations. acs.org The study of isomeric adamantane phenylalkylamines has utilized 2D NMR experiments to elucidate their predominant conformations in solution. researchgate.net

Computational modeling allows for the calculation of the relative energies of different conformers, providing insight into which shapes the molecule is most likely to adopt. This is crucial for understanding its physical properties and biological activity, as the three-dimensional structure is intrinsically linked to its function.

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry can also be used to model the reaction pathways involved in the synthesis or transformation of this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can gain a deeper understanding of the reaction mechanism and kinetics.

For instance, in the study of N-heterocyclic carbene (NHC)-catalyzed reactions, DFT calculations have been used to investigate the rate-determining step by identifying the energy barriers of crucial steps like the nucleophilic attack of the NHC on an imine to form a tetrahedral intermediate via a transition state. acs.org These calculations can reveal the feasibility of a proposed mechanism.

In other systems, computational studies have explored reaction mechanisms involving single electron transfer and the homolysis of bonds. researchgate.net For palladium-catalyzed cross-coupling reactions, DFT calculations have shown that transmetalation can proceed through a concerted, four-centered transition state. researcher.life Such computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Applications in Advanced Materials and Polymer Science

Strategic Incorporation of 4-(1-Adamantyl)phenyl Acetate (B1210297) into Polymeric Systems

The incorporation of the 4-(1-adamantyl)phenyl moiety, derived from 4-(1-adamantyl)phenyl acetate, into polymer chains is a strategic approach to tailor material properties. The bulky and rigid adamantyl group acts as a pendant group, which can significantly influence the polymer's architecture and behavior. While this compound itself is not typically directly polymerized, it serves as a readily available precursor to monomers such as 4-(1-adamantyl)phenyl methacrylate (B99206). The acetate group can be hydrolyzed to a phenol (B47542), which is then subsequently esterified with methacryloyl chloride to yield the polymerizable monomer.

This strategic incorporation allows for the introduction of the adamantyl cage's desirable characteristics into a variety of polymer backbones. The presence of the adamantyl group increases the volume of the polymer chain, leading to a reduction in chain packing efficiency and an increase in the glass transition temperature (Tg). This enhancement of thermal stability is a primary driver for its use in advanced polymer systems.

Synthesis and Characterization of Adamantane-Containing Polymers (e.g., Polyimides, Methacrylates)

The synthesis of adamantane-containing polymers, particularly polyimides and polymethacrylates, has been a subject of significant research. These polymers are prized for their high-performance characteristics.

Polyimides: While direct polymerization of this compound into polyimides is not a common route, the adamantane (B196018) moiety is a well-established component in polyimide synthesis. Typically, adamantane-containing diamines or dianhydrides are used. For instance, diamines containing the 1-adamantylphenyl structure can be synthesized and subsequently polymerized with various dianhydrides to form polyimides. These semi-alicyclic polyimides exhibit exceptionally high glass transition temperatures, often ranging from 285 to 440 °C, coupled with excellent optical transparency and thermal stability. researchgate.net

Methacrylates: A more direct application route for this compound is through its conversion to 4-(1-adamantyl)phenyl methacrylate. This monomer can be synthesized from 4-(1-adamantyl)phenol (B49145), which is obtainable from this compound via hydrolysis. The synthesis of 4-(1-adamantyl)phenyl methacrylate has been achieved through the Friedel–Crafts alkylation of phenol with 1-bromoadamantane (B121549), followed by reaction with methacryloyl chloride. researchgate.netusm.edu

The resulting 4-(1-adamantyl)phenyl methacrylate can then be polymerized, often via free-radical polymerization, to yield poly(4-(1-adamantyl)phenyl methacrylate). Copolymers with other monomers, such as methyl methacrylate (MMA) and styrene (B11656), have also been successfully synthesized. usm.edu The characterization of these polymers using techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and gel permeation chromatography (GPC) confirms the successful incorporation of the adamantyl-containing monomer into the polymer chain. researchgate.netusm.edu

Influence of Adamantyl Moieties on Polymer Thermal Properties (e.g., Glass Transition Temperature)

The introduction of the bulky adamantyl group as a pendant moiety on a polymer chain has a profound and predictable effect on its thermal properties, most notably the glass transition temperature (Tg). The rigid, three-dimensional structure of the adamantane cage restricts the rotational motion of the polymer backbone segments. This increased rotational energy barrier leads to a significant elevation of the Tg.

The table below illustrates the effect of incorporating 4-(1-adamantyl)phenyl methacrylate on the glass transition temperature of copolymers with styrene and methyl methacrylate.

| Copolymer System | Mole % of 4-(1-Adamantyl)phenyl Methacrylate | Glass Transition Temperature (Tg) | Increase in Tg over Homopolymer |

|---|---|---|---|

| Styrene Copolymer | 1% | ~105 °C | ~5 °C |

| Styrene Copolymer | 30% | ~160 °C | ~60 °C |

| Methyl Methacrylate Copolymer | 0.75% | ~111 °C | ~6 °C |

| Methyl Methacrylate Copolymer | 35% | ~175 °C | ~70 °C |

Data derived from research on copolymers of 4-(1-adamantyl)phenyl methacrylate with styrene and methyl methacrylate. usm.edu

This significant increase in Tg makes these adamantane-containing polymers suitable for applications requiring high thermal stability.

Functional Materials Design Leveraging this compound Architectures

The unique properties imparted by the 4-(1-adamantyl)phenyl group, accessible from this compound, enable the design of a wide array of functional materials. The high thermal stability and amorphous nature of polymers containing this moiety make them attractive for applications in microelectronics and optoelectronics.

For example, the resulting polymers can be used as high-temperature dielectrics, materials for photolithography, and as components in advanced composites. The bulky adamantyl group can also enhance the solubility of otherwise intractable polymers, such as some polyimides, in organic solvents, which is a significant advantage for processing and fabrication. Furthermore, the hydrophobic nature of the adamantane cage can be utilized to control the surface properties of materials, leading to applications in coatings and low-surface-energy materials. The ability to precisely tune the thermal and mechanical properties of polymers by incorporating varying amounts of adamantane-containing monomers allows for the rational design of materials with tailored performance characteristics for specific advanced applications.

Role of the Adamantyl Moiety in Chemical Design and Molecular Interactions

Steric Influence of the Adamantyl Group on Molecular Reactivity and Selectivity

Steric effects arise from the spatial arrangement of atoms in a molecule, where nonbonding interactions can influence molecular shape and reactivity. numberanalytics.comwikipedia.org The adamantyl group is exceptionally bulky, and its presence creates significant steric hindrance, which is the slowing of chemical reactions due to its size. wikipedia.orglibretexts.org This bulkiness can shield reactive centers from attack, thereby controlling reaction selectivity. wikipedia.org

The rigid, cage-like structure of adamantane (B196018) is a result of steric repulsion between its hydrogen atoms. numberanalytics.com When attached to a phenyl ring, as in 4-(1-Adamantyl)phenyl acetate (B1210297), this bulky group can influence the reactivity of the aromatic ring and the acetate functional group. For instance, reactions involving the ortho positions of the phenyl ring would be significantly hindered. In a study involving N-heterocyclic carbene-catalyzed reactions, the replacement of a tert-butyl group with the even bulkier adamantyl group was well-tolerated, demonstrating its utility in controlling stereoselectivity to furnish specific chiral products. acs.org The steric hindrance provided by the adamantyl group is often exploited to direct reactions to less sterically crowded sites and to stabilize reactive intermediates.

Table 1: Comparison of Steric Bulk for Common Alkyl Groups

| Substituent | A-Value (kcal/mol) | Description |

|---|---|---|

| Methyl | 1.74 | Small |

| Ethyl | 1.79 | Moderate |

| Isopropyl | 2.21 | Bulky |

| tert-Butyl | >4.5 | Very Bulky |

| 1-Adamantyl | ~6.2 | Extremely Bulky |

A-values represent the steric demand of a substituent, with higher values indicating greater steric bulk.

Electronic Effects of the Adamantyl Substituent on Aromatic Systems

Electronic effects describe the influence of a substituent on the electron distribution within a molecule, which in turn affects its reactivity. numberanalytics.com These effects are broadly categorized as inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through pi systems). numberanalytics.com

The adamantyl group is primarily considered an electron-donating group (EDG) through the inductive effect (+I). wikipedia.org As an alkyl group, it pushes electron density through the sigma bond connecting it to the phenyl ring. This increases the electron density of the aromatic system, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution. numberanalytics.com However, unlike substituents with lone pairs, the adamantyl group cannot participate in resonance donation (+M effect). The electron-donating nature of the adamantyl group in 4-(1-adamantyl)phenyl acetate would therefore activate the phenyl ring towards electrophiles, directing substitution to the ortho and para positions, although the ortho positions are sterically blocked. wikipedia.org Studies on adamantyl cations have explored the electronic nature and delocalization within the cage structure, confirming its ability to stabilize positive charges, a characteristic of electron-donating groups. scielo.br

Modulation of Molecular Lipophilicity and its Implications for Chemical Transport and Interaction

Lipophilicity, the ability of a compound to dissolve in fats, oils, and other non-polar solvents, is a critical parameter in medicinal chemistry. The adamantane moiety is highly lipophilic and is often referred to as a "lipophilic bullet" for its ability to significantly increase a molecule's lipophilicity. nih.govresearchgate.net This property is crucial for enhancing the transport of molecules across biological membranes and improving pharmacokinetic profiles. nih.govmdpi.com

The incorporation of an adamantyl group, as seen in this compound, is a common strategy to enhance a molecule's ability to interact with and cross lipid bilayers. nih.govmdpi.comnih.gov The rigid adamantane cage can also protect nearby functional groups from metabolic degradation, increasing the stability and distribution of a drug in blood plasma. mdpi.comnih.gov This enhanced lipophilicity and stability make adamantane-containing compounds, such as the derivatives of 4-(1-adamantyl)phenyl, valuable in drug design. researchgate.netnih.gov For example, the introduction of adamantane into various molecular scaffolds has been shown to improve their potential as therapeutic agents by favorably modifying their ability to interact with biological targets. researchgate.netzsmu.edu.ua

Principles for Molecular Recognition and Directed Self-Assembly in Chemical Systems

Molecular recognition is the specific, non-covalent binding between two or more molecules. youtube.com Self-assembly is the spontaneous organization of molecules into ordered structures. The adamantyl group's well-defined, rigid shape and lipophilic character make it an excellent component for designing systems capable of molecular recognition and self-assembly. nih.gov

The adamantyl moiety is a classic "guest" in host-guest chemistry, fitting perfectly into the hydrophobic cavity of host molecules like cyclodextrins. nih.gov This strong and specific interaction is a cornerstone of supramolecular chemistry and has been used to create drug delivery systems and other complex assemblies. nih.govmdpi.com Furthermore, the adamantyl group can act as a lipophilic anchor, embedding itself within the lipid core of liposomes or cell membranes. nih.govnih.gov This allows for the precise positioning of attached functional groups on the surface of these assemblies, which is a key principle in developing systems for targeted drug delivery and surface recognition. nih.govmdpi.com The compound 1,3-Bis[(pyrid-2-ylamino)carbonyl]adamantane, for example, has been shown to be an exceptionally versatile assembler of one-dimensional molecular motifs. acs.org These principles demonstrate that the adamantyl group in this compound provides a powerful tool for building ordered molecular architectures.

Future Research Directions

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 4-(1-adamantyl)phenyl acetate (B1210297) typically involves the Friedel-Crafts alkylation of phenol (B47542) with an adamantyl source, followed by acetylation. While effective, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes.

Key areas for future investigation include:

Greener Catalytic Systems: Current methods often rely on strong Lewis or Brønsted acids. Future work could explore the use of solid acid catalysts, reusable catalysts, or even biocatalytic methods to improve the environmental footprint and simplify product purification.

One-Pot Syntheses: Developing a one-pot reaction where phenol is directly converted to 4-(1-adamantyl)phenyl acetate without the isolation of the intermediate 4-(1-adamantyl)phenol (B49145) would significantly improve efficiency. Such a method could utilize a dual-function catalyst or a sequential addition of reagents under optimized conditions.

Flow Chemistry Approaches: The use of microreactor or flow chemistry technology could offer enhanced control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Microwave-Assisted Synthesis: Exploring microwave-assisted organic synthesis (MAOS) could drastically reduce reaction times and potentially improve yields, as has been demonstrated for related adamantane (B196018) derivatives.

Advanced Mechanistic Investigations of Complex Reactions

A deeper understanding of the reaction mechanisms involving the formation and subsequent reactions of this compound is crucial for optimizing existing protocols and designing new applications.

Future mechanistic studies could focus on:

Kinetics and Thermodynamics of Adamantylation: A detailed investigation into the kinetics of the adamantylation of phenol could reveal the rate-determining steps and the influence of various catalysts and solvents. Thermodynamic studies would provide valuable data on the stability of intermediates and products.

Isomerization Mechanisms: During the adamantylation of substituted phenols, isomerization can occur. Future studies could employ advanced techniques like in-situ NMR spectroscopy and isotopic labeling to elucidate the precise mechanisms of adamantyl group migration on the phenyl ring under different acidic conditions. beilstein-journals.orgbeilstein-journals.org

Hydrolysis and Transesterification Reactions: Investigating the kinetics and mechanisms of the hydrolysis of the acetate group or its transesterification with other alcohols would be valuable for its application as a protecting group or in the controlled release of 4-(1-adamantyl)phenol.

Exploration of Supramolecular Architectures and Host-Guest Chemistry

The rigid and lipophilic adamantane group is an excellent guest for various molecular hosts, making it a cornerstone in supramolecular chemistry. nih.gov This property remains a rich area for future exploration with this compound.

Promising research directions include:

Complexation with Cyclodextrins and Cucurbiturils: The adamantyl moiety is known to form stable inclusion complexes with cyclodextrins and cucurbit[n]urils. nih.govpensoft.net Future research should focus on characterizing the binding affinity and thermodynamics of this compound with these hosts. Such complexes could be used to enhance solubility, stability, or to develop controlled-release systems. pensoft.netacs.org

Self-Assembled Monolayers and Bilayers: The amphiphilic nature of molecules derived from 4-(1-adamantyl)phenol suggests they could be used to form self-assembled structures like monolayers at interfaces or as components in liposomes. mdpi.com The acetate derivative could be explored for its ability to form stable, ordered structures for applications in materials science and drug delivery.

Crystal Engineering: The bulky adamantyl group can be used to direct the packing of molecules in the solid state, forming specific crystalline architectures, including channeled structures. rsc.org Future work could investigate the crystal packing of this compound and its co-crystals to create porous materials for gas storage or separation.

Computational Predictions for Rational Design of Novel Materials

Computational chemistry provides powerful tools for predicting the properties of molecules and materials, guiding experimental work. For this compound, computational studies can accelerate the discovery of new applications.

Future computational research should target:

Modeling of Host-Guest Interactions: Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes and energies of this compound with various host molecules, aiding in the design of supramolecular systems. nih.govmdpi.com

Prediction of Material Properties: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate the electronic properties, thermal stability, and spectroscopic characteristics of polymers or other materials incorporating the this compound unit. researchgate.netresearchgate.net This can help in pre-screening candidates for applications in high-performance polymers or organic electronics.

Reaction Mechanism Simulation: Computational modeling can be used to map the energy profiles of potential synthetic routes and reaction mechanisms, providing insights that are difficult to obtain experimentally and helping to optimize reaction conditions. tesisenred.net

Investigation of Surface and Interface Phenomena Involving this compound

The behavior of molecules at surfaces and interfaces is critical for applications ranging from coatings and sensors to electronics. The adamantyl group has been shown to influence the properties of molecular films.

Future research in this area could include:

Thin Film Deposition and Characterization: The deposition of thin films of this compound on various substrates (e.g., silicon, gold) using techniques like plasma deposition or vapor deposition could be explored. csic.esresearchgate.net The morphology, thermal stability, and electronic properties of these films would then be characterized. researchgate.net

Interfacial Barrier Properties: Organic films can act as barriers to transport across interfaces. acs.org Research could investigate how monolayers of this compound or its hydrolysis product on aqueous surfaces affect the transport of gases or other small molecules, which has implications for atmospheric chemistry and industrial processes.

Surface Modification for Biomedical Applications: The adamantane moiety can serve as a robust anchor to lipid bilayers or other surfaces. mdpi.com Future studies could explore the use of this compound for modifying surfaces to control protein adsorption, cell adhesion, or for the targeted delivery of therapeutics.

Q & A

Q. What are the common synthetic routes for 4-(1-Adamantyl)phenyl acetate and its derivatives?

The synthesis of this compound derivatives typically involves coupling adamantane-containing precursors with functionalized phenyl groups. For example:

- Thiosemicarbazide derivatives : Reacting 1-adamantyl isothiocyanate with cyclic secondary amines or hydrazine hydrate yields compounds like 4-(1-adamantyl)thiosemicarbazide (minor product) and carbohydrazides .

- Purine derivatives : 2-Chloro-9-isopropylpurine reacts with adamantyl-substituted anilines to form anticancer agents with adamantyl groups linked via benzylamino substituents .

- Crystallization : Post-synthetic purification often employs column chromatography and recrystallization from solvents like dichloromethane to obtain high-purity crystals .

Key Methodology : Use LiAlH₄ or NaBH₄ for reductions, and monitor reactions via TLC. Characterize intermediates using ¹H/¹³C NMR and IR spectroscopy .

Q. How is the crystal structure of this compound derivatives determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection : Using diffractometers (e.g., Oxford Xcalibur) at low temperatures (120 K) to minimize thermal motion .

- Structure Solution : SHELX software (SHELXS-97 for solution, SHELXL-97 for refinement) resolves adamantane's rigid cage and phenyl group orientations .

- Validation : R-factors (e.g., R₁ = 0.094, wR₂ = 0.270) and Hirshfeld surface analysis ensure accuracy. Adamantane C–C bond lengths typically range 1.52–1.56 Å, with chair-like conformations .

Example : The crystal structure of (1-Adamantyl)(4-aminophenyl)methanol revealed two independent molecules stabilized by O–H⋯N hydrogen bonds and π-π interactions (3.76 Å spacing) .

Advanced Research Questions

Q. How does the adamantyl group influence solubility and pharmacokinetics in phenyl acetate derivatives?

The adamantane moiety enhances lipophilicity , improving membrane permeability (logP ~3.5–4.0). However, this can reduce aqueous solubility, addressed via:

- Cyclodextrin complexes : Non-covalent inclusion complexes with β-cyclodextrin increase water solubility by 10–20× while retaining bioactivity .

- Prodrug strategies : Acetylated phenolic groups (e.g., 4-acetoxyphenyl) improve metabolic stability, as seen in antiproliferative purine derivatives .

Data Contradictions : While adamantane generally enhances cell membrane penetration, excessive hydrophobicity can hinder dissolution. Balance via substituent tuning (e.g., adding polar groups like –OH or –NH₂) .

Q. What methodological challenges arise in refining crystal structures of adamantane-containing compounds?

Challenges include:

- Disorder in adamantane cages : The rigid yet symmetric adamantane group may exhibit positional disorder, requiring constraints (e.g., ISOR, DELU in SHELXL) during refinement .

- Twinned crystals : High symmetry (e.g., monoclinic P2₁/c) can lead to twinning, necessitating TWIN/BASF commands in SHELXL .

- Hydrogen bonding ambiguity : NH/O–H groups in derivatives like thiosemicarbazides require Fourier difference maps to resolve H-atom positions .

Case Study : Refinement of 2-(1-Adamantyl)-1-{4-[(2-chloro-9-isopropylpurinyl)aminomethyl]phenyl}ethanone required partitioning anisotropic displacement parameters for overlapping C atoms .

Q. How can researchers resolve contradictions in biological activity data for adamantyl-substituted compounds?

Contradictions often stem from assay conditions or structural variations. Strategies include:

- Dose-response profiling : Test compounds across a wide concentration range (nM–μM) to identify IC₅₀ trends .

- SAR studies : Compare analogues (e.g., 4-(1-adamantyl)phenyl vs. 4-methylphenyl derivatives) to isolate adamantane's contribution .

- Biophysical assays : Use SPR or ITC to measure binding affinities for targets like cyclin-dependent kinases, reducing false positives from aggregation .

Example : In antiproliferative assays, adamantyl-purine hybrids showed IC₅₀ = 0.2–5 μM against leukemia cells, but variations arose due to substituent electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.